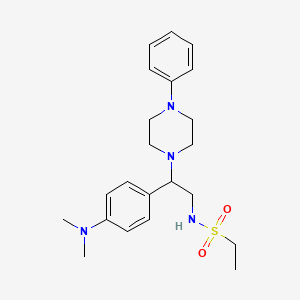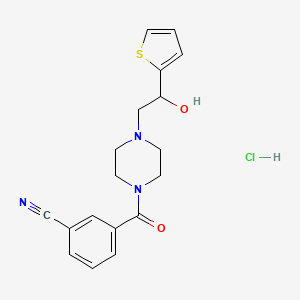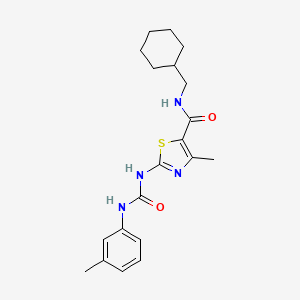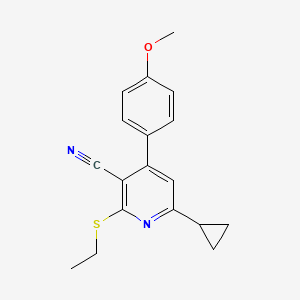
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide, also known as DPA-714, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medical imaging. DPA-714 belongs to a class of compounds known as radioligands, which are used to visualize specific biological targets in vivo.
Applications De Recherche Scientifique
Molecular Design and Pharmacological Potential
Endothelin Antagonists : Compounds similar to the one mentioned, with modifications on biphenylsulfonamides, have been explored for their role as endothelin-A selective antagonists, showing promise in inhibiting the pressor effect caused by endothelin-1 infusion in animal models, indicating potential applications in cardiovascular research (Murugesan et al., 1998).
Biological Screening : Derivatives of N-dimethylphenyl substituted compounds have been synthesized and screened for biological activity, showing moderate to good activities against Gram-negative & Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, highlighting the chemical's relevance in antimicrobial and enzyme inhibition studies (Aziz‐ur‐Rehman et al., 2014).
Chemical Properties and Interactions
Conformational Studies : Research on dimethylaminoethanethiol shows the importance of strong N–H+···S and N–H+···S− hydrogen bonding, which is relevant for understanding the conformational behavior of molecules with similar functionalities in different pH regions (Ohno et al., 2003).
Sulfonamide Complexes : Studies on H-complexes of dimethylformamide (DMF) with sulfonamides and thioamides have explored the effects of such interactions on intramolecular H-bonding, providing insights into the chemical behavior of sulfonamide-based compounds in pharmaceuticals and materials science (Shainyan et al., 2013).
Synthesis and Chemical Reactions
- Novel Synthesis Approaches : Research into the synthesis of novel compounds featuring dimethylamino and sulfonamide groups has led to the development of efficient methods and the discovery of new molecules with potential applications in drug development and materials science (Darweesh et al., 2016).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2S/c1-4-29(27,28)23-18-22(19-10-12-20(13-11-19)24(2)3)26-16-14-25(15-17-26)21-8-6-5-7-9-21/h5-13,22-23H,4,14-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHQBNMGJKRXDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)



![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)




![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2413031.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B2413035.png)